molecular formula C16H12BrNO3 B14874921 N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide

N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B14874921
M. Wt: 346.17 g/mol
InChI Key: LCKQNYHVTDRWBQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group and a methoxy group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide typically involves the condensation of 4-bromophenylamine with 7-methoxybenzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential use in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-bromophenyl)-7-methoxybenzofuran-2-carboxamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

N-(4-bromophenyl)-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H12BrNO3/c1-20-13-4-2-3-10-9-14(21-15(10)13)16(19)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,18,19)

InChI Key

LCKQNYHVTDRWBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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